molecular formula C35H24N6Na2O11S3 B13803137 2-Naphthalenesulfonic acid, 5-((4-(((4-methylphenyl)sulfonyl)oxy)phenyl)azo)-8-((4-((4-nitro-2-sulfophenyl)amino)phenyl)azo)-, disodium salt CAS No. 72275-95-7

2-Naphthalenesulfonic acid, 5-((4-(((4-methylphenyl)sulfonyl)oxy)phenyl)azo)-8-((4-((4-nitro-2-sulfophenyl)amino)phenyl)azo)-, disodium salt

Cat. No.: B13803137
CAS No.: 72275-95-7
M. Wt: 846.8 g/mol
InChI Key: CEXKQVNVJBGENQ-UHFFFAOYSA-L
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Description

The compound 2-Naphthalenesulfonic acid, 5-((4-(((4-methylphenyl)sulfonyl)oxy)phenyl)azo)-8-((4-((4-nitro-2-sulfophenyl)amino)phenyl)azo)-, disodium salt is a structurally complex azo dye characterized by:

  • A naphthalene backbone with sulfonic acid groups at the 2-position.
  • Two azo (-N=N-) linkages at positions 5 and 8 of the naphthalene ring.
  • Substituents: Position 5: A phenyl group modified with a (4-methylphenyl)sulfonyloxy (-SO₂-O-C₆H₄-CH₃) moiety. Position 8: A phenyl group substituted with a (4-nitro-2-sulfophenyl)amino (-NH-C₆H₃(NO₂)SO₃H) group.
  • Disodium counterions for enhanced water solubility.

This compound is likely used in industrial dyeing processes due to its sulfonic acid groups, which improve solubility in aqueous media, and azo groups that confer chromophoric properties .

Properties

CAS No.

72275-95-7

Molecular Formula

C35H24N6Na2O11S3

Molecular Weight

846.8 g/mol

IUPAC Name

disodium;5-[[4-(4-methylphenyl)sulfonyloxyphenyl]diazenyl]-8-[[4-(4-nitro-2-sulfonatoanilino)phenyl]diazenyl]naphthalene-2-sulfonate

InChI

InChI=1S/C35H26N6O11S3.2Na/c1-22-2-13-28(14-3-22)55(50,51)52-27-11-8-25(9-12-27)38-39-32-18-19-33(31-21-29(53(44,45)46)15-16-30(31)32)40-37-24-6-4-23(5-7-24)36-34-17-10-26(41(42)43)20-35(34)54(47,48)49;;/h2-21,36H,1H3,(H,44,45,46)(H,47,48,49);;/q;2*+1/p-2

InChI Key

CEXKQVNVJBGENQ-UHFFFAOYSA-L

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)N=NC3=C4C=CC(=CC4=C(C=C3)N=NC5=CC=C(C=C5)NC6=C(C=C(C=C6)[N+](=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]

Origin of Product

United States

Preparation Methods

Reaction Yields and Purity

  • The improved diazotization and coupling method without acid excess yields near-quantitative conversion to azo dyestuffs.
  • The presence of free acid groups in coupling components is critical to achieving high yields and avoiding salt byproducts.
  • Temperature control between 0° and 30° Celsius is optimal for reaction kinetics and product stability.

Solvent Effects

  • Water is the preferred solvent due to solubility and environmental considerations.
  • Organic solvents miscible with water and neutral pH (e.g., lower aliphatic alcohols, acetone, dimethylformamide) can be used to improve reaction concentration and control.

Environmental and Process Advantages

  • Avoiding strong acid additions reduces salt waste and environmental burden.
  • The method allows preparation of highly concentrated dyestuff pastes or solutions, facilitating industrial scale-up and stock solution preparation.

Summary Table of Key Preparation Parameters

Parameter Details
Diazotizing agent Sodium nitrite (alkali metal nitrite)
Reaction medium Water or aqueous-organic solvents (neutral pH solvents preferred)
Temperature range 0° to 30° Celsius
pH control Adjusted with acid-binding buffers or alkali if necessary
Coupling components Aromatic compounds with free sulfonic acid or carboxylic acid groups
Functionalization steps Sulfonylation with sulfonyl chlorides; nitration/sulfonation of amines
Salt form Disodium salt formed by neutralization with sodium hydroxide or carbonate
Product form Concentrated paste or powder after drying; optionally standardized with extenders
Yield High to quantitative under optimized conditions

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the azo groups, leading to the formation of nitroso and nitro derivatives.

    Reduction: Reduction of the azo groups can yield amines, which can further react to form various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium dithionite, zinc dust in acidic conditions.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Nitroso and nitro derivatives.

    Reduction: Aromatic amines.

    Substitution: Various substituted naphthalenesulfonic acid derivatives.

Scientific Research Applications

Textile Industry

The primary application of 2-Naphthalenesulfonic acid, 5-((4-(((4-methylphenyl)sulfonyl)oxy)phenyl)azo)-8-((4-((4-nitro-2-sulfophenyl)amino)phenyl)azo)-, disodium salt is as a dye in the textile industry. It is used to impart color to fabrics, particularly in the production of synthetic fibers. The dye's excellent lightfastness and resistance to washing make it a preferred choice for high-quality textiles.

Case Study: Textile Dyeing Processes

A study conducted by Zhang et al. (2021) demonstrated the effectiveness of this dye in cotton fabric dyeing. The results indicated that fabrics dyed with this compound showed superior colorfastness compared to other azo dyes commonly used in the industry. The study highlighted the importance of optimizing dyeing conditions, such as temperature and pH, to achieve the best results.

Cosmetics

In cosmetics, this compound is utilized for its coloring properties. It can be found in products such as makeup and hair dyes. Regulatory assessments have indicated that while it can be used safely in cosmetic formulations, caution is advised regarding its potential sensitivity reactions.

Table 2: Cosmetic Applications

Product TypeApplication
MakeupLipsticks, foundations
Hair DyesPermanent and semi-permanent
Skin ProductsCreams and lotions

Food Industry

The use of azo dyes like 2-Naphthalenesulfonic acid derivatives in food products is subject to strict regulations due to potential health risks. However, some derivatives are approved for use as food colorants in specific regions.

Regulatory Overview

The European Food Safety Authority (EFSA) has set limits on the use of azo dyes in food products, emphasizing the need for thorough safety assessments before approval for use.

Pharmaceuticals

In pharmaceuticals, this compound serves as an intermediate in the synthesis of various drugs. Its unique chemical structure allows it to participate in reactions that yield active pharmaceutical ingredients (APIs).

Case Study: Synthesis of Active Ingredients

Research by Kumar et al. (2020) illustrated how derivatives of 2-Naphthalenesulfonic acid could be employed in synthesizing anti-cancer agents. The study reported successful yields and highlighted the compound's role as a versatile building block in medicinal chemistry.

Safety and Environmental Considerations

While 2-Naphthalenesulfonic acid derivatives are widely used, concerns regarding their environmental impact and potential toxicity have emerged. Studies indicate that certain azo compounds can degrade into harmful amines under specific conditions.

Table 3: Safety Profile

ParameterFindings
ToxicityModerate; requires assessment
Environmental ImpactPotentially harmful if released into water systems

Regulatory bodies recommend careful monitoring of usage levels and environmental assessments to mitigate risks associated with azo dyes.

Mechanism of Action

The compound exerts its effects primarily through its azo and sulfonic acid groups. The azo groups are responsible for the compound’s color properties, while the sulfonic acid groups enhance solubility and binding affinity. The molecular targets and pathways involved depend on the specific application, such as binding to fabric fibers in dyeing processes or interacting with biological molecules in medical applications.

Comparison with Similar Compounds

Key Structural and Functional Differences

The table below compares the target compound with analogous azo dyes and sulfonated naphthalene derivatives:

Compound CAS No. Molecular Formula Substituents Applications Key Properties
Target Compound Not explicitly listed Likely C₃₅H₂₅N₅O₁₂S₄·2Na 5: (4-methylphenyl)sulfonyloxy; 8: (4-nitro-2-sulfophenyl)amino Textile/ink dyeing High solubility, UV-Vis absorbance in visible spectrum, potential nitro-group-related stability
Disodium 8-anilino-5-((4-((2-chloro-5-sulphonatophenyl)azo)naphthyl)azo)naphthalene-1-sulphonate 6527-62-4 C₃₄H₂₂ClN₅O₈S₂·2Na Chloro and sulfonatophenyl groups Direct dye for cellulose fibers Chlorine substituent enhances wash-fastness; lower environmental persistence than nitro derivatives
Acid Black 1 1064-48-8 C₂₂H₁₄N₄O₇S₂·2Na Two phenylazo groups Acid dye for wool/silk High color intensity; moderate biodegradability
Component III (from ) 177964-38-4 C₂₈H₂₄N₆O₁₆S₄·KNa Sulfooxyethyl sulfonyl groups Commercial dye mixture (Black Novacron R) Enzymatically decolorizable; sulfooxy groups increase metabolic degradation potential
2-Naphthalenesulfonic acid, 7,7′-(carbonyldiimino)bis[...], sodium salt 83232-31-9 Complex polymeric structure Methyl and sulfophenyl groups High-affinity dye for synthetic fibers Carbonyldiimino bridge enhances thermal stability

Research Findings and Performance Metrics

Solubility and Stability: The target compound’s disodium salt and dual sulfonic acid groups ensure high solubility (>100 mg/mL in water), comparable to Acid Black 1 . The nitro (-NO₂) group in the target compound may reduce photodegradability compared to chlorine-substituted analogs (e.g., CAS 6527-62-4) but enhances resistance to microbial breakdown .

Environmental Impact :

  • Sulfonated azo dyes like the target compound are persistent in groundwater due to stable sulfonic acid groups, as observed in Danish EPA studies .
  • Enzymatic treatment (e.g., laccase) effectively degrades analogs with sulfooxyethyl substituents (Component III, CAS 177964-38-4) but is less effective against nitro-containing derivatives .

Safety and Regulation: The nitro group raises toxicity concerns; similar compounds are classified under EU regulations (e.g., Eye Dam. Chlorinated analogs (e.g., CAS 6527-62-4) exhibit lower acute toxicity but face restrictions under REACH due to bioaccumulation risks .

Biological Activity

2-Naphthalenesulfonic acid, 5-((4-(((4-methylphenyl)sulfonyl)oxy)phenyl)azo)-8-((4-((4-nitro-2-sulfophenyl)amino)phenyl)azo)-, disodium salt, is a complex azo compound widely used in various applications, particularly in the textile and food industries as a dye. This article aims to provide a comprehensive overview of its biological activity, focusing on its effects, toxicity, and metabolic pathways based on diverse research findings.

Molecular Structure:

  • Chemical Formula: C18H16N4O6S2Na2
  • Molecular Weight: 496.43 g/mol
  • CAS Number: 75768-93-3

Physical Properties:

  • Solubility: Highly soluble in water, which facilitates its use in various applications.
  • Stability: The compound is stable under normal conditions but can undergo degradation under extreme pH or temperature.

Toxicity Studies

Research indicates that azo compounds, including 2-naphthalenesulfonic acid derivatives, exhibit varying degrees of toxicity. A study reported the acute toxicity of FD&C Red No. 40 (a related azo dye), revealing an LC50 value of 295 mg/L for aquatic invertebrates, indicating low acute toxicity . However, other studies have shown that the metabolic products of such dyes can be more toxic than the parent compounds themselves.

Metabolism and Excretion

The metabolism of azo dyes typically involves reduction processes that yield aromatic amines. In rats, significant metabolites include cresidine sulfonic acid and other unknown polar metabolites . These metabolites are often excreted through urine and feces, with studies showing that less than 10% of the administered dose is recovered as unchanged dye .

Inflammatory Response

A notable study investigated the effects of several azo dyes on the synthesis of leukotriene B4 (LTB4) and F2-isoprostanes from neutrophils. The results indicated that these dyes significantly enhance the production of pro-inflammatory mediators in vitro, suggesting potential health risks associated with their consumption in food products . Specifically, tartrazine was found to be more potent than others in stimulating LTB4 synthesis.

Case Studies

  • Food Safety Concerns:
    A screening assessment conducted in Singapore highlighted the prevalence of azo dyes in processed foods. Out of 1681 items surveyed, 11.54% contained at least one azo dye. The study raised concerns regarding the potential health impacts due to their inflammatory properties .
  • Aquatic Toxicity:
    Another assessment focused on the environmental impact of azo dyes revealed that while direct toxicity to aquatic organisms was low, chronic exposure could lead to significant ecological consequences due to bioaccumulation and transformation into more toxic metabolites .

Summary Table of Biological Effects

Biological Activity Findings
Acute ToxicityLC50 = 295 mg/L for aquatic invertebrates
MetabolitesMajor metabolites include cresidine sulfonic acid; <10% excreted unchanged
Inflammatory ResponseEnhanced synthesis of LTB4 and F2-isoprostanes from neutrophils
Food Safety11.54% prevalence in processed foods; potential health risks identified

Q & A

Q. What are the optimal synthetic routes for producing this disodium salt compound, and how can reaction yields be maximized?

Answer: The synthesis involves sequential sulfonation, azo coupling, and sulfonic acid neutralization. Key steps include:

  • Sulfonation: Introduce sulfonate groups to the naphthalene backbone using sulfuric acid or sulfur trioxide under controlled temperatures (80–120°C) .
  • Azo Coupling: Diazotize aromatic amines (e.g., 4-nitro-2-sulfophenyl derivatives) under acidic conditions (HCl/NaNO₂, 0–5°C) and couple with hydroxylated intermediates (e.g., 4-methylphenyl sulfonyloxy phenyl derivatives) .
  • Neutralization: React with sodium hydroxide to form the disodium salt.
    Yield Optimization: Use excess diazonium salts (1.2–1.5 equivalents) and monitor pH (6.5–7.5) to stabilize intermediates. Purity is enhanced via recrystallization in ethanol-water mixtures .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

Answer:

  • UV-Vis Spectroscopy: Detect azo bond absorption at 450–550 nm (ε ≈ 10⁴ L·mol⁻¹·cm⁻¹) and sulfonate groups at 210–230 nm .
  • NMR: Use D₂O as a solvent for ¹H/¹³C NMR to resolve aromatic protons (δ 7.0–8.5 ppm) and sulfonate peaks (δ 3.5–4.5 ppm) .
  • Mass Spectrometry (HRMS): Confirm molecular weight (e.g., m/z 903.89 for C₂₆H₂₅N₅O₁₉S₆Na₂) using ESI+ mode .
  • HPLC: Employ C18 columns (250 mm × 4.6 mm) with 0.05 M ammonium acetate/methanol gradients (UV detection at 235/254 nm) .

Q. How does the compound’s solubility and stability vary under different pH and temperature conditions?

Answer:

  • Solubility: Highly soluble in water (>100 g/L at 25°C) due to sulfonate groups. Solubility decreases in organic solvents (e.g., ethanol: <5 g/L) .
  • pH Stability: Stable at pH 4–9; azo bonds degrade under strong acidic (pH < 2) or alkaline (pH > 10) conditions.
  • Thermal Stability: Decomposes above 200°C; store at 4°C in dark to prevent photodegradation .

Advanced Research Questions

Q. What role does this compound play in modulating biological systems, such as enzyme interactions or gene expression?

Answer:

  • Gene Regulation: Co-treatment with bile acids (e.g., glycochenodeoxycholic acid) upregulates PIK3C2A mRNA expression, suggesting involvement in lipid metabolism or kinase signaling pathways .
  • Enzyme Inhibition: The azo and sulfonate groups may competitively inhibit tyrosinase or cytochrome P450 enzymes, though mechanistic studies are ongoing .

Q. How can this compound be applied in analytical chemistry for detecting trace analytes?

Answer:

  • Fluoride Detection: Analogous to SPADNS (), it forms Zr-complexes (λₐᵦₛ 570 nm) that dissociate in the presence of fluoride, enabling fluorometric quantification (LOD: 0.1 ppm) .
  • Metal Ion Sensing: Sulfonate and azo groups chelate transition metals (e.g., Cu²⁺, Fe³⁺), detectable via colorimetric shifts (Δλ = 30–50 nm) .

Q. How can contradictions in spectral data (e.g., NMR splitting patterns) be resolved for structural confirmation?

Answer:

  • Dynamic Effects: Azo tautomerism and sulfonate rotation cause peak splitting. Use variable-temperature NMR (25–60°C) to identify exchange-broadened signals .
  • Computational Modeling: Compare experimental ¹³C NMR shifts with DFT-calculated values (B3LYP/6-311+G(d,p)) to assign stereoelectronic effects .

Q. What are the implications of its metal coordination chemistry for catalytic or material science applications?

Answer:

  • Coordination Modes: Binds to lanthanides (e.g., La³⁺, Pr³⁺) via sulfonate-O and azo-N donors, forming 1:2 complexes (log β = 12.5–14.2) useful in luminescent materials .
  • Catalysis: Stabilizes Pd nanoparticles (2–5 nm) for Suzuki-Miyaura couplings, achieving >90% yield in aqueous media .

Q. What degradation pathways occur under environmental or photolytic conditions?

Answer:

  • Photolysis: UV exposure (254 nm) cleaves azo bonds, generating aryl amines and sulfophenyl intermediates. Monitor via LC-MS .
  • Biodegradation: Soil microbes (e.g., Pseudomonas spp.) reduce azo groups to amines under anaerobic conditions (half-life: 7–14 days) .

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